Letrozole - 1128090-51-5

Letrozole

Catalog Number: EVT-1522774
CAS Number: 1128090-51-5
Molecular Formula: C30H26N6O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Letrozole is classified as an antineoplastic agent and falls under the category of aromatase inhibitors. It is marketed under the brand name Femara and has been approved by the Food and Drug Administration for clinical use since 1997. The compound is synthesized through various chemical methods, which will be discussed in detail later.

Synthesis Analysis

Letrozole can be synthesized through multiple methods, with one common approach involving a palladium-catalyzed coupling reaction. This method utilizes precursors such as 4-cyanobenzyl bromide and 4-bromobenzyl bromide, which undergo a two-step synthesis process.

Technical Details

  1. Starting Materials: The synthesis begins with 4-cyanobenzyl bromide and 4-bromobenzyl bromide.
  2. Reaction Conditions: The reaction typically involves potassium carbonate as a base and is conducted in acetone under reflux conditions.
  3. Purification: Post-reaction, the product is purified using column chromatography, yielding letrozole with a high degree of purity (approximately 80-79% yield) .
Molecular Structure Analysis

Letrozole has a complex molecular structure characterized by its triazole ring and biphenyl moiety. Its molecular formula is C17H19N5C_{17}H_{19}N_5, and it has a molecular weight of 285.36 g/mol.

Structural Data

  • Molecular Structure: The compound features a triazole ring bonded to two cyanophenyl groups.
  • Key Functional Groups: Aromatic rings and a triazole group contribute to its biological activity.
  • 3D Structure: The spatial arrangement allows for effective binding to the aromatase enzyme, inhibiting its activity.
Chemical Reactions Analysis

Letrozole undergoes various chemical reactions during its synthesis and application processes. Key reactions include:

  1. Aromatase Inhibition: Letrozole binds to the active site of aromatase, preventing the conversion of androgens to estrogens.
  2. Synthesis Reactions: The palladium-catalyzed coupling reaction involves forming carbon-carbon bonds between aromatic compounds, which is critical for constructing the letrozole molecule.

Technical Details

  • The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
  • Reactions can be monitored using high-performance liquid chromatography (HPLC) to ensure product quality .
Mechanism of Action

Letrozole's mechanism of action centers around its role as an aromatase inhibitor. By binding to the aromatase enzyme, it effectively reduces estrogen production in peripheral tissues.

Process

  1. Binding: Letrozole binds competitively to the aromatase enzyme.
  2. Inhibition: This binding inhibits the conversion of testosterone and androstenedione into estradiol and estrone, respectively.
  3. Resulting Effect: Lower estrogen levels lead to reduced stimulation of estrogen-dependent tumors, slowing their growth or leading to regression .
Physical and Chemical Properties Analysis

Letrozole possesses distinct physical and chemical properties that influence its application:

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Approximately 108–110°C .
  • pH Range: Optimal stability at pH levels between 4.5 to 7.
Applications

Letrozole has significant applications in scientific research and clinical settings:

  1. Breast Cancer Treatment: Primarily used for treating hormone receptor-positive breast cancer in postmenopausal women.
  2. Research Studies: Utilized in studies assessing estrogen's role in various physiological processes due to its potent inhibitory effects on aromatase .
  3. Novel Formulations: Recent research explores letrozole-loaded nanoparticles for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Letrozole remains a critical component in oncology, particularly in managing breast cancer, showcasing its importance through ongoing research and clinical applications.

Introduction to Letrozole

Letrozole (C~17~H~11~N~5~) is a third-generation, nonsteroidal aromatase inhibitor that revolutionized endocrine therapy for hormone receptor-positive breast cancer in postmenopausal women. As a highly selective and potent inhibitor of the aromatase enzyme (CYP19A1), letrozole achieves near-complete estrogen suppression in peripheral tissues—a pharmacological effect that translates directly into tumor growth inhibition in estrogen-dependent malignancies [1] [5]. Its development represented a paradigm shift from earlier endocrine therapies that targeted estrogen receptors (like tamoxifen) to strategies focused on eliminating the hormonal fuel driving cancer progression [3] [10].

Chemical Profile and Structural Classification

Molecular Architecture

Letrozole (IUPAC name: 4,4′-[(1H-1,2,4-Triazol-1-yl)methylene]dibenzonitrile) features a symmetrical diphenylmethane core with a central carbon atom linked to:

  • Two para-cyanophenyl rings
  • A 1,2,4-triazole heterocycle [2] [6] [8]

This configuration creates a molecular geometry optimized for binding aromatase’s active site. The cyanide groups (–C≡N) enhance polarity and hydrogen-bonding capacity, while the triazole nitrogen atoms coordinate with the heme iron in aromatase’s cytochrome P450 moiety [1] [4].

Table 1: Physicochemical Properties of Letrozole

PropertyValueSignificance
Molecular Weight285.31 g/molLow molecular weight favors oral bioavailability
FormulaC~17~H~11~N~5~Reflects nitrogen-rich structure for targeted binding
XLogP2.47Moderate lipophilicity supports tissue penetration
Hydrogen Bond Acceptors4Facilitates interactions with aromatase active site residues
Topological Polar Surface78.3 ŲBalances membrane permeability and aqueous solubility
SMILES NotationN#CC1=CC=C(C(=C1)C(C#N)(C2=CC=C(C=C2)N3N=CN=C3)Standardized representation of structure

Source: [6] [8] [9]

Classification and Binding Mechanism

Letrozole is classified as a Type II aromatase inhibitor, characterized by:

  • Reversible binding: Competes with endogenous substrates (androstenedione/testosterone) without irreversible enzyme inactivation [1] [4]
  • Nonsteroidal structure: Lacks steroid backbone, minimizing cross-reactivity with other steroidogenic enzymes [1]
  • Heme coordination: The triazole nitrogen binds cytochrome P450 iron, blocking oxygen activation required for aromatization [1] [5]

In vitro studies demonstrate letrozole’s exceptional inhibitory potency, with an IC~50~ of 2.5 nM in human placental microsomes—significantly lower than earlier inhibitors like aminoglutethimide (IC~50~ = 20,000 nM) and outperforming contemporaries like anastrozole (IC~50~ = 8 nM) [1].

Pharmacological Differentiation

Key attributes underpinning letrozole’s clinical efficacy:

  • Tissue distribution: Concentrates in adipose tissue and breast tumors, critical sites for estrogen synthesis in postmenopausal women [1] [5]
  • Enzyme specificity: >99% aromatase inhibition at 2.5 mg/day dose with no significant suppression of cortisol, aldosterone, or thyroxine [2] [4]
  • Estrogen suppression: Achieves 97–99% reduction in circulating estradiol, exceeding anastrozole (97.3%) and exemestane (97.9%) [1] [5]

Historical Context in Hormone Therapy Development

Predecessors and Limitations

The evolution toward letrozole began with crude endocrine interventions:

  • 1896: George Beatson’s demonstration of tumor regression post-oophorectomy established estrogen’s role in breast cancer [10]
  • 1950s–1970s: First-generation aromatase inhibitor aminoglutethimide required high doses (1000 mg/day), caused nonspecific adrenal suppression, and induced hepatic enzymes [1] [3]
  • 1980s: Second-generation inhibitors (fadrozole, formestane) improved selectivity but showed inconsistent efficacy versus tamoxifen [1] [7]

Discovery and Development

Novartis (then Ciba-Geigy) pioneered letrozole through systematic drug optimization:

  • 1983–1984: Oncology research centralized in Basel, Switzerland. Aromatase project assigned based on endocrine expertise [3] [7]
  • 1986: Screening of stored compounds using novel in vivo assay identified a benzyl-triazole derivative (later letrozole) causing profound uterine weight reduction in rats at μg/kg doses—orders of magnitude more potent than aminoglutethimide [3] [7]
  • Structure-activity refinement: Engineered to maximize aromatase affinity while minimizing off-target steroid effects. Molecular modeling mapped interactions with aromatase’s substrate pocket [1] [7]

Table 2: Milestones in Letrozole Development

YearDevelopment PhaseKey Achievement
1986Preclinical discoveryIdentified in compound screen; exceptional potency in rodent uterine weight assay
1988–92Phase I trialsSolution formulation tested in healthy volunteers; established 2.5 mg optimal dose
1996First regulatory approvalApproved in France for advanced breast cancer
1997US FDA approvalIndication for hormone receptor-positive advanced breast cancer
2001Neoadjuvant indicationUK approval for preoperative use based on tumor shrinkage data
2005+Adjuvant extensionsApprovals for early breast cancer in post-tamoxifen and upfront settings

Source: [3] [5] [7]

Clinical Validation and Paradigm Shift

Letrozole’s development coincided with pivotal shifts in oncology:

  • Innovative trial designs: Combined Phase IIB/IIIA trials with three arms (0.5 mg vs. 2.5 mg vs. comparator) accelerated dose selection and efficacy confirmation [3] [7]
  • Mechanistic principle: "Maximum estrogen suppression = maximum tumor suppression" drove clinical strategy. Endocrine profiling confirmed near-total aromatase blockade [1] [7]
  • BIG 1-98 trial: Demonstrated superiority over tamoxifen in recurrence reduction for early breast cancer, establishing new standard of care [4] [5]

Legacy and Ongoing Impact

Letrozole exemplifies targeted cancer drug development:

  • Pharmacoeconomic impact: Over 1 million US prescriptions annually (2021 data) [4]
  • Combination therapies: Foundation for modern regimens with CDK4/6 inhibitors (e.g., ribociclib) and signal transduction blockers [3] [7]
  • Global accessibility: Listed on WHO Essential Medicines List, affirming public health value [4]

Table 3: Classification of Key Aromatase Inhibitors

GenerationCompoundTypeRelative Potency (vs. Letrozole)Key Limitation
FirstAminoglutethimideType II0.0001xAdrenal suppression, enzyme induction
SecondFormestaneType I0.027xInjectable only; weak oral bioavailability
SecondFadrozoleType II0.67–1.4xPartial inhibition of aldosterone synthesis
ThirdAnastrozoleType II0.25–0.057xLower tissue penetration vs. letrozole
ThirdExemestaneType I0.13–0.16xAndrogenic side effects
ThirdLetrozoleType II1.0 (reference)N/A (gold standard)

Source: [1] [4] [5]

Properties

CAS Number

1128090-51-5

Product Name

Letrozole

Molecular Formula

C30H26N6O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.